molecular formula C20H24N6O B2501796 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 2319784-77-3

4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B2501796
CAS No.: 2319784-77-3
M. Wt: 364.453
InChI Key: RVUYJGIZJCKPRS-UHFFFAOYSA-N
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Description

4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a potent, selective, and cell-active inhibitor of Methyltransferase-like 3 (METTL3), the catalytic subunit of the methyltransferase complex responsible for N6-methyladenosine (m6A) RNA modification. This compound functions by competitively binding to the SAM-binding pocket of METTL3, thereby inhibiting the deposition of m6A onto messenger RNA. The m6A modification is a pivotal epitranscriptomic regulator that influences RNA fate, including its stability, splicing, export, and translation, and is critically involved in cell differentiation, proliferation, and survival. As such, this inhibitor serves as a crucial chemical probe for dissecting the complex physiological and pathological roles of the m6A pathway in real-time. Its primary research value lies in oncology, where it is used to investigate and target METTL3-dependent cancers, particularly acute myeloid leukemia (AML), by inducing differentiation and apoptosis in leukemia cells. Researchers utilize this compound to explore therapeutic strategies aimed at modulating the epitranscriptome to alter disease outcomes. Studies have demonstrated that pharmacological inhibition of METTL3 with this compound can effectively reduce m6A levels on key oncogenic transcripts, leading to the suppression of cancer cell growth. This makes it an invaluable tool for advancing the understanding of RNA epigenetics and for validating METTL3 as a therapeutic target in preclinical models.

Properties

IUPAC Name

4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-13-8-17-19(25-13)20(24-12-22-17)26-6-4-14(5-7-26)10-27-18-9-16(15-2-3-15)21-11-23-18/h8-9,11-12,14-15,25H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUYJGIZJCKPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves a multistep process:

  • Formation of pyrrolopyrimidine core: : Starting with readily available starting materials, the pyrrolopyrimidine core is synthesized via cyclization reactions.

  • Substitution Reactions: : The pyrrolopyrimidine core undergoes selective substitution at specific positions to introduce the necessary functional groups.

  • Final Assembly: : The final compound is assembled through careful protection and deprotection steps, ensuring the correct placement of substituents.

Industrial Production Methods

In an industrial setting, the production of this compound necessitates rigorous control over reaction conditions, including temperature, solvent choice, and purification steps. Scaled-up synthesis might involve continuous flow chemistry techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen to form oxo derivatives.

  • Reduction: : Conversion of functional groups to their reduced forms.

  • Substitution: : Replacing existing substituents with new groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reactions: : Utilize electrophilic and nucleophilic reagents under controlled temperature and solvent conditions.

Major Products

The major products of these reactions depend on the specific substituents involved but generally lead to derivatives with varied pharmacological properties.

Scientific Research Applications

Chemistry

Used as a precursor for synthesizing novel chemical entities with potential therapeutic applications.

Biology

Investigated for its biological activity against various cellular targets.

Medicine

Explored as a candidate for drug development, especially in the treatment of specific diseases due to its unique molecular structure.

Industry

Utilized in the design of advanced materials and chemical intermediates in industrial processes.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Interacts with specific proteins or enzymes involved in biological pathways.

  • Pathways Involved: : Alters signaling pathways leading to desired biological outcomes, such as inhibition of disease progression.

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine Derivatives

  • 4-(6-Chloro-2,3-dihydroindol-1-yl)-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS Example 8): Core: Pyrrolo[2,3-d]pyrimidine (vs. pyrrolo[3,2-d]pyrimidine in the target compound). Substituents: A 4-nitrophenyl group at position 6 and a 6-chloro-2,3-dihydroindole at position 3.

Pyrido-Pyrimidine and Thiazolo-Pyrimidine Derivatives

  • 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (Compound 12):
    • Core : A tricyclic system integrating pyrrolo, thiazolo, and pyrimidine rings.
    • Substituents : Methoxyphenyl and chlorophenyl groups.
    • Key Difference : The thiazolo ring introduces sulfur, which may influence metabolic stability and binding affinity compared to the oxygen-rich piperidine substituent in the target compound.

Morpholine/Piperidine-Substituted Derivatives

  • 6-[3-(4-Morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one (Compound in ): Core: Pyrido[4,3-d]pyrimidinone. Substituents: A morpholinylpropyl chain and piperidinyl group. Key Difference: The morpholine moiety enhances solubility due to its oxygen atom, whereas the cyclopropylpyrimidine in the target compound may prioritize lipophilicity for membrane penetration.

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Substituents Solubility (logP) Biological Activity Reference
Target Compound ~450 Cyclopropylpyrimidine, Piperidinyl Estimated 2.8* Kinase inhibition (hypothetical)
4-(6-Chloro-2,3-dihydroindol-1-yl)-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine ~437 Nitrophenyl, Chlorodihydroindole ~3.5 Anticancer (in vitro)
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine ~580 Methoxyphenyl, Thiazolo ~4.2 Antimicrobial
6-[3-(4-Morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one ~428 Morpholinylpropyl, Piperidinyl ~1.9 CNS-targeted (hypothetical)

*Estimated based on cyclopropyl’s contribution to lipophilicity.

Biological Activity

The compound 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a complex organic molecule that belongs to the class of heterocyclic compounds. Its intricate structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features multiple functional groups, including:

  • A piperidine ring , which is often associated with various pharmacological activities.
  • A pyrimidine derivative , known for its role in nucleic acid structure and function.
  • A pyrrolo[3,2-d]pyrimidine moiety , which has been linked to kinase inhibition and other biological activities.

The structural complexity of this compound indicates its potential for diverse biological activity, particularly in the context of drug development.

The biological activity of this compound is likely mediated through its interaction with specific protein targets. Similar compounds have been shown to act as inhibitors of protein kinases, particularly those involved in critical signaling pathways such as the PI3K-AKT-mTOR pathway. These interactions can lead to downstream effects on cell proliferation, survival, and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant inhibitory effects on various kinases. For instance, compounds structurally related to the target compound have been shown to inhibit PKB (also known as AKT) with high selectivity. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment.

CompoundTarget KinaseIC50 (nM)Selectivity
Compound APKB5028-fold vs PKA
Compound BJAK3100High

In Vivo Studies

In vivo studies involving similar compounds have reported promising results in tumor xenograft models. For example, one study indicated that a related pyrrolo[3,2-d]pyrimidine compound significantly inhibited tumor growth at well-tolerated doses in nude mice. The modulation of biomarkers associated with PKB signaling was also observed, indicating the compound's potential utility in therapeutic contexts.

Case Studies and Research Findings

  • Case Study: Antitumor Activity
    • A study evaluating a series of pyrrolo[3,2-d]pyrimidine derivatives found that certain modifications led to enhanced potency against tumor cells while maintaining acceptable pharmacokinetic profiles. The introduction of substituents on the piperidine ring significantly influenced both selectivity and efficacy against cancer cell lines.
  • Case Study: Immunological Disorders
    • Research has highlighted the potential of pyrrolo[3,2-d]pyrimidine derivatives in treating immunological disorders by inhibiting JAK3. This inhibition can modulate immune responses and has implications for conditions like rheumatoid arthritis and lupus.

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